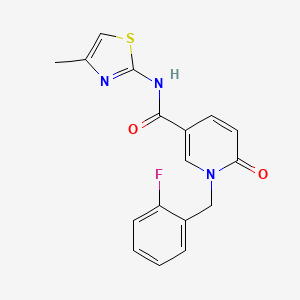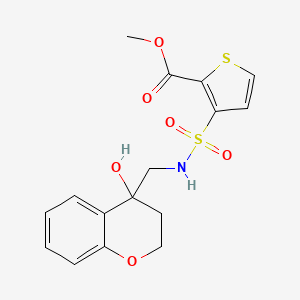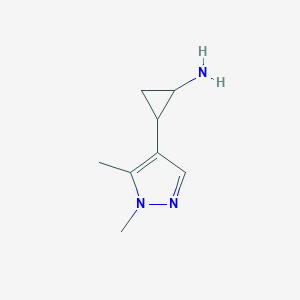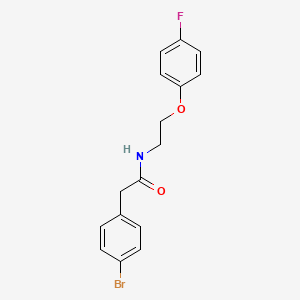
1-(2-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14FN3O2S and its molecular weight is 343.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Discovery and Biochemical Research
HIV Integrase Inhibitors
Compounds structurally related to 1-(2-fluorobenzyl)-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide have been extensively studied for their potential as HIV integrase inhibitors. Research utilizing 19F-nuclear magnetic resonance (NMR) spectroscopy has supported the selection of candidates for further development in drug discovery programs targeting HIV. Metabolic fate and excretion balance studies of these compounds in animal models (rats and dogs) have shown that they are primarily eliminated by metabolism, with major metabolites identified in rat urine and bile, and in dog urine (Monteagudo et al., 2007; Pace et al., 2007).
Antimicrobial Agents
The antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine moieties has been investigated, highlighting the significance of the fluorine atom in enhancing antimicrobial effectiveness. Synthesized derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, underscoring their potential in antimicrobial research (Desai et al., 2013).
Pharmacokinetics and Metabolism
Metabolism Studies
Understanding the metabolic pathways of compounds related to this compound is crucial for drug development. Studies on the metabolism and disposition of these compounds using advanced techniques like UPLC/ESI-MS/MS have provided insights into their pharmacokinetics, including information on major metabolites and metabolic reactions, which is essential for evaluating their safety and efficacy (Takayama et al., 2014).
Chemical Synthesis and Characterization
Synthetic Pathways
The development of novel synthetic pathways for creating structurally related compounds has expanded the chemical toolkit available for drug discovery and biochemical research. Innovations in synthesis, including microwave-assisted methods and palladium-catalyzed oxidative cyclization-alkoxycarbonylation, have led to the efficient creation of diverse derivatives with potential biological activities (Youssef et al., 2012).
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-11-10-24-17(19-11)20-16(23)13-6-7-15(22)21(9-13)8-12-4-2-3-5-14(12)18/h2-7,9-10H,8H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFQVWKQOVIMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide](/img/structure/B2829062.png)

![1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B2829064.png)
![1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine](/img/structure/B2829065.png)


![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2829072.png)
![4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829074.png)
![tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B2829076.png)

![(E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2829078.png)

